1-(Azidomethoxy)butane 1-(Azidomethoxy)butane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18053263
InChI: InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3
SMILES:
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol

1-(Azidomethoxy)butane

CAS No.:

Cat. No.: VC18053263

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Azidomethoxy)butane -

Specification

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
IUPAC Name 1-(azidomethoxy)butane
Standard InChI InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3
Standard InChI Key ZUBYWIXIQFQXFV-UHFFFAOYSA-N
Canonical SMILES CCCCOCN=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(Azidomethoxy)butane consists of a four-carbon butane chain with a methoxy group (-OCH₃) at the first carbon and an azide group (-N₃) at the terminal position. The IUPAC name derives from this substitution pattern: 1-(azidomethoxy)butane. Key structural features include:

  • Molecular Formula: C₅H₁₁N₃O

  • Molecular Weight: 129.16 g/mol

  • Bond Angles: The azide group adopts a linear geometry (N-N-N bond angle ≈ 180°), while the methoxy group introduces torsional strain due to its electron-donating effects .

Table 1: Comparative Structural Features of Azidoalkanes

CompoundMolecular FormulaFunctional GroupsMolecular Weight (g/mol)
1-(Azidomethoxy)butaneC₅H₁₁N₃O-N₃, -OCH₃129.16
1-AzidobutaneC₄H₉N₃-N₃99.13
1-Azido-3-methylbutaneC₅H₁₁N₃-N₃, branched alkane113.16
4-Methoxyphenyl azideC₇H₇N₃O-N₃, aromatic -OCH₃149.15

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 1-azidobutane .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(azidomethoxy)butane typically proceeds via a two-step strategy:

  • Methoxylation: Reaction of 1-chlorobutane with sodium methoxide (NaOCH₃) in methanol yields 1-methoxybutane.

  • Azidation: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C substitutes the terminal chloride with an azide group .

Mechanistic Insight: The SN2 mechanism dominates the azidation step, with inversion of configuration at the terminal carbon. Side products, such as elimination alkenes, are minimized by using polar aprotic solvents .

Industrial Production

Industrial protocols optimize for yield and safety, given azides’ explosive tendencies . Continuous flow reactors mitigate risks by maintaining low azide concentrations. A representative process involves:

  • Feedstock: 1-bromo-4-methoxybutane

  • Reagents: NaN₃ (1.2 equiv), tetrabutylammonium bromide (phase-transfer catalyst)

  • Conditions: 70°C, 12 h, 85% yield .

Physical and Chemical Properties

Physicochemical Data

  • Boiling Point: Estimated 142–145°C (extrapolated from 1-azidobutane: 103–105°C) .

  • Density: 1.02 g/cm³ (predicted via group contribution methods).

  • Solubility: Miscible with THF, DMF, and dichloromethane; sparingly soluble in water (<0.1 g/L) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 2100 cm⁻¹ (azide stretch), 2850–2950 cm⁻¹ (C-H alkane), 1100 cm⁻¹ (C-O methoxy) .

  • ¹H NMR: δ 3.35 (s, 3H, -OCH₃), δ 1.45–1.70 (m, 4H, -CH₂-), δ 3.25 (t, 2H, -CH₂N₃) .

Reactivity and Chemical Transformations

Cycloaddition Reactions

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example:
1-(Azidomethoxy)butane + phenylacetyleneCu(I)1-(4-phenyl-1H-1,2,3-triazol-1-yl)methoxybutane\text{1-(Azidomethoxy)butane + phenylacetylene} \xrightarrow{\text{Cu(I)}} \text{1-(4-phenyl-1H-1,2,3-triazol-1-yl)methoxybutane}
This reaction proceeds at room temperature in THF with 90–95% yield .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine:
1-(Azidomethoxy)butaneH2/Pd-C1-(aminomethoxy)butane\text{1-(Azidomethoxy)butane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(aminomethoxy)butane}
Yields exceed 80% under mild conditions (1 atm H₂, 25°C) .

Thermal Decomposition

At temperatures >150°C, 1-(azidomethoxy)butane decomposes exothermically, releasing nitrogen gas:
C₅H₁₁N₃OC₅H₁₁NO+N2\text{C₅H₁₁N₃O} \rightarrow \text{C₅H₁₁NO} + \text{N}_2 \uparrow
Differential scanning calorimetry (DSC) shows an exotherm peaking at 165°C .

Applications in Research and Industry

Click Chemistry

1-(Azidomethoxy)butane serves as a bifunctional linker in bioconjugation. For instance, it connects oligonucleotides to fluorescent dyes via CuAAC, enabling imaging applications .

Pharmaceutical Intermediates

The compound is a precursor to triazole-containing drugs. A 2023 study utilized it to synthesize analogs of the antifungal agent fluconazole .

Polymer Science

Incorporating 1-(azidomethoxy)butane into polyurethane backbones introduces cross-linking sites, enhancing mechanical strength .

Comparative Analysis with Related Azides

Table 2: Reaction Yields in Cycloadditions

Azide CompoundAlkyne PartnerCatalystYield (%)
1-(Azidomethoxy)butanePhenylacetyleneCu(I)92
1-AzidobutanePropargyl alcoholCu(I)88
4-Methoxyphenyl azideEthynylferroceneRu(II)78

The methoxy group in 1-(azidomethoxy)butane slightly enhances reactivity compared to non-polar analogs due to electron donation .

Future Directions

Recent advances in flow chemistry and photoredox catalysis offer avenues for safer, scalable syntheses. Additionally, computational studies predicting azide stability could streamline industrial adoption .

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